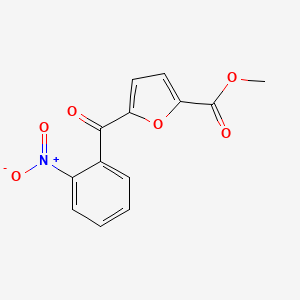

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(2-nitrobenzoyl)furan-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO6/c1-19-13(16)11-7-6-10(20-11)12(15)8-4-2-3-5-9(8)14(17)18/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBNOLDEJOTQMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)C(=O)C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate typically involves the esterification of 5-(2-nitrobenzoyl)furan-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-(2-aminobenzoyl)furan-2-carboxylate.

Reduction: Formation of 5-(2-nitrobenzoyl)furan-2-carboxylic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and ester group also contribute to the compound’s reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The nitro group in the ortho position (target compound) introduces steric hindrance and electronic effects distinct from para-nitro analogs (e.g., ). Fluorine in the 2-fluoro-4-nitro derivative enhances solubility and metabolic stability compared to non-halogenated analogs .

- Synthesis : The target compound’s synthesis route is unspecified, but analogous methods like Suzuki coupling () and Meerwein arylation () are common for aryl-furan derivatives. Lower yields (e.g., 14% in Meerwein arylation) highlight synthetic challenges in introducing nitro/fluoro groups .

Crystallographic and Conformational Analysis

The fluoro-nitro analog () forms high-quality crystals dominated by π-stacking interactions, with minimal contribution from CH···O bonds. Its solid-state conformation aligns with solution-phase geometry (per NMR and computational studies), suggesting stability in biological environments .

Key Observations :

- Antimycobacterial Activity : The fluoro-nitro derivative’s potency is attributed to its ability to disrupt Mtb’s iron homeostasis by inhibiting MbtI, a salicylate synthase critical for siderophore biosynthesis . The target compound’s ortho-nitro group may enhance target binding due to increased steric and electronic effects.

- Antimicrobial Breadth : Derivatives with methoxy/hydroxy groups () exhibit anti-MRSA and antifungal activity, underscoring the scaffold’s versatility .

Physicochemical and Pharmacokinetic Properties

- Solubility: The fluoro-nitro derivative’s solubility is superior to non-fluorinated analogs, likely due to reduced hydrophobicity . The target compound’s nitrobenzoyl group may lower solubility, necessitating formulation optimization.

- Metabolic Stability: Ester groups (methyl vs. ethyl) influence hydrolysis rates.

Biological Activity

Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate is a furan derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a nitrobenzoyl group. This unique structure contributes to its reactivity and biological interactions. The chemical formula is CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen.

| Property | Details |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 249.20 g/mol |

| Functional Groups | Nitro, Ester, Furan |

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Various studies have evaluated its efficacy against different cancer cell lines.

In Vitro Studies

-

Cytotoxicity Assays : The compound has shown notable cytotoxic effects in several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The MTT assay results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

- Example Data :

- Cell Line : A549

- IC : 15 µM

- Cell Line : MCF-7

- IC : 20 µM

- Example Data :

- Mechanism of Action : The mechanism underlying its anticancer activity is not fully elucidated but is believed to involve:

Study 1: Antitumor Activity Evaluation

In a study conducted by Tok et al., this compound was evaluated for its antitumor potential against various human cancer cell lines. The study utilized the MTT assay to determine cytotoxicity and found that the compound exhibited significant inhibitory effects on tumor growth compared to control groups.

- Findings :

- The compound demonstrated higher efficacy than some reference drugs.

- It showed selective toxicity towards cancer cells over normal fibroblast cells.

Study 2: Binding Affinity Studies

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy were employed to study the binding interactions of this compound with target proteins involved in cancer pathways. These studies suggested that the compound binds effectively to specific sites on these proteins, potentially altering their function and contributing to its anticancer effects.

Safety and Handling Considerations

Due to the presence of a nitro group, which can indicate potential explosive properties, it is crucial to handle this compound with care. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 5-(2-nitrobenzoyl)furan-2-carboxylate, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves coupling a nitrobenzoyl derivative with a methyl furan carboxylate precursor. For example, analogous compounds like 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized via nucleophilic substitution under basic conditions (e.g., NaOH or K₂CO₃) to facilitate esterification or acylation . Catalytic methods, such as using Sn-Beta or Zr-Beta molecular sieves for furan derivatives, can enhance regioselectivity and yield in similar systems . Key parameters include temperature control (e.g., 60–100°C), solvent choice (polar aprotic solvents like DMF), and purification via recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the ester and nitro functional groups in this compound?

- Methodological Answer :

- FT-IR : Identifies ester carbonyl (C=O) stretches near 1720 cm⁻¹ and nitro (NO₂) symmetric/asymmetric stretches at 1520–1350 cm⁻¹ .

- NMR : ¹H NMR reveals furan ring protons (δ 6.5–7.5 ppm), nitrobenzoyl aromatic protons (δ 7.5–8.5 ppm), and methyl ester signals (δ 3.8–4.0 ppm). ¹³C NMR confirms carbonyl carbons (ester: ~165 ppm; nitrobenzoyl: ~150 ppm) .

- X-ray crystallography : Resolves bond lengths and angles, critical for confirming nitro group orientation and steric effects .

Q. What in vitro biological assays are commonly used to evaluate the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial assays : Disk diffusion or microbroth dilution against pathogens like Candida albicans or Xanthomonas axonopodis .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., K-562 leukemia or BEL-7420 hepatocellular carcinoma) at concentrations of 1–100 μM .

- Enzymatic inhibition : Kinetic studies using purified enzymes (e.g., oxidoreductases) to assess competitive/non-competitive inhibition .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies between NMR, IR, and X-ray data may arise from polymorphism or dynamic effects (e.g., rotational barriers). Strategies include:

- Variable-temperature NMR : To detect conformational exchange broadening .

- DFT calculations : Compare experimental and computed NMR/IR spectra to validate proposed structures .

- Multi-technique validation : Cross-check with high-resolution mass spectrometry (HRMS) and single-crystal X-ray diffraction .

Q. What computational approaches predict the reactivity of this compound in catalytic transformations?

- Methodological Answer :

- Density Functional Theory (DFT) : Models frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing furan ring reactivity .

- Molecular docking : Simulates interactions with catalytic active sites (e.g., Sn-Beta zeolites) to optimize conditions for Diels-Alder or oxidation reactions .

Q. How do enzymatic pathways transform this compound, and what are the downstream metabolites?

- Methodological Answer : Oxidoreductases (e.g., EC 1.1.1.─) catalyze furan ring oxidation. For example:

- Stepwise oxidation : The nitrobenzoyl group may sterically hinder initial hydroxylation at the furan’s 5-position, leading to alternative pathways .

- Metabolite profiling : Use LC-HRMS to identify intermediates like hydroxylated or carboxylated derivatives, comparing retention times and fragmentation patterns to synthetic standards .

Q. What crystallographic insights explain the compound’s stability under varying pH conditions?

- Methodological Answer : Single-crystal X-ray analysis reveals hydrogen-bonding networks and π-stacking interactions. For instance, the nitro group’s resonance stabilization and intramolecular H-bonding with the ester carbonyl enhance stability in acidic media . Refinement software (e.g., SHELXL) models thermal displacement parameters to assess conformational rigidity .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer :

- Nitro group modification : Replace nitro with electron-withdrawing groups (e.g., CF₃) to boost electrophilicity and antimicrobial potency .

- Ester hydrolysis : Assess carboxylate analogs for improved solubility and target binding via molecular dynamics simulations .

- Bioisosteric replacement : Substitute the furan ring with thiophene or pyrrole to modulate metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.